molecular formula C22H24N4O6S B2501729 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868677-21-8

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2501729
CAS No.: 868677-21-8
M. Wt: 472.52
InChI Key: FYTJZMYSPXMLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a sulfamoyl group containing methyl and (oxolan-2-yl)methyl substituents (Figure 1). The oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug discovery. The 3-methoxy group on the phenyl ring may enhance lipophilicity and π-π stacking interactions, while the oxolan-derived sulfamoyl group could improve solubility and target binding .

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-26(14-18-7-4-12-31-18)33(28,29)19-10-8-15(9-11-19)20(27)23-22-25-24-21(32-22)16-5-3-6-17(13-16)30-2/h3,5-6,8-11,13,18H,4,7,12,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTJZMYSPXMLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an oxadiazole ring and a methoxyphenyl group. Its molecular formula is C18H24N4O4SC_{18}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 396.47 g/mol. The structural features contribute to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Cytotoxicity

Cytotoxicity assessments reveal that certain derivatives of oxadiazoles can exhibit selective toxicity toward cancer cell lines while sparing normal cells. For example, compounds similar to this compound have been shown to induce apoptosis in human promyelocytic leukemia cells by modulating the expression of apoptotic markers such as Bcl-2 and p21 .

The biological activity is often linked to the interaction with specific molecular targets:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in microbial metabolism.
  • Receptor Modulation : These compounds may also interact with receptors that regulate cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against a panel of pathogenic bacteria. The results indicated that some compounds showed superior activity compared to standard antibiotics like ciprofloxacin .
    CompoundActivity Against MRSACytotoxicity (L929 Cells)
    Compound AStrong (MIC = 8 µg/mL)Low (IC50 > 100 µM)
    Compound BModerate (MIC = 32 µg/mL)Moderate (IC50 = 50 µM)
  • Cytotoxicity Profile : In another study, the cytotoxic effects of several oxadiazole derivatives were tested on different cancer cell lines. The findings suggested that while some compounds induced significant cell death in cancer cells, they had minimal effects on normal cell lines .
    CompoundCell Line TestedIC50 (µM)
    Compound CHL-60 (Leukemia)25
    Compound DA549 (Lung Cancer)40

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison of Oxadiazole Substituents

The substituent on the oxadiazole ring critically influences biological activity. Key analogs include:

LMM5 (4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide)
  • Oxadiazole Substituent : 4-Methoxyphenylmethyl.
  • Key Differences : The 4-methoxy group enhances electron-donating effects compared to the 3-methoxy isomer in the target compound. This positional isomerism may alter binding to fungal thioredoxin reductase (Trr1), a target for LMM5 .
  • Activity : LMM5 exhibits antifungal activity against Candida albicans with an MIC of 50 µg/mL .
LMM11 (4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide)
  • Oxadiazole Substituent : Furan-2-yl.
  • Activity : LMM11 shows antifungal activity against C. albicans (MIC: 100 µg/mL) but lower potency than LMM5 .
N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-4-{Methyl[(Oxolan-2-yl)Methyl]Sulfamoyl}Benzamide
  • Oxadiazole Substituent : 2-Chlorophenyl.

Comparison of Sulfamoyl Substituents

The sulfamoyl group’s substituents modulate solubility and steric effects:

Target Compound
  • Sulfamoyl Substituents : Methyl and (oxolan-2-yl)methyl.
LMM5
  • Sulfamoyl Substituents : Benzyl and methyl.
  • Properties : The benzyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
  • Sulfamoyl Substituents : Dipropyl.
  • Properties : Propyl chains introduce flexibility and moderate lipophilicity, balancing solubility and permeability .

Q & A

Q. What are the key steps and challenges in synthesizing this compound, and how can yield and purity be optimized?

The synthesis involves three critical stages:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride using a base like triethylamine to stabilize HCl byproducts .
  • Sulfamoyl group introduction : Use of coupling reagents (e.g., EDCI) to facilitate sulfonamide bond formation between intermediates and methyl[(oxolan-2-yl)methyl]sulfamoyl groups . Challenges : Competing side reactions during cyclization, moisture sensitivity of sulfamoyl reagents, and purification of polar intermediates via column chromatography. Optimization : Monitor reactions via TLC/HPLC, use anhydrous solvents, and employ gradient elution for purification .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Confirm regiochemistry of the oxadiazole ring and substitution patterns on the benzamide and sulfamoyl groups .
  • HRMS : Validate molecular formula and detect isotopic patterns (e.g., chlorine or sulfur isotopes) .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .
  • FT-IR : Identify functional groups (e.g., C=O stretch in benzamide at ~1680 cm⁻¹) .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

  • Antimicrobial : Broth microdilution assays against Candida albicans or methicillin-resistant Staphylococcus aureus (MRSA), with fluconazole/vancomycin as controls .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
  • Enzyme inhibition : Spectrophotometric assays for thioredoxin reductase or COX-2 activity, using IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking : Predict binding interactions with targets (e.g., thioredoxin reductase) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with oxadiazole nitrogen and hydrophobic interactions with the methoxyphenyl group .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with antifungal potency using descriptors like logP and polar surface area .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?

  • Experimental variables : Control solvent (DMSO concentration ≤0.5%), cell passage number, and assay incubation time .
  • Structural analogs : Compare activity of the compound with LMM5 (a related oxadiazole) to isolate the role of the oxolane-methylsulfamoyl group .
  • Target selectivity profiling : Use kinome-wide or pathogen-specific panels to identify off-target effects that may explain discrepancies .

Q. What strategies can improve metabolic stability and reduce toxicity?

  • Prodrug design : Mask polar sulfamoyl groups with acetyl or PEGylated moieties to enhance bioavailability .
  • CYP450 inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
  • In vivo PK/PD studies : Monitor plasma half-life in rodent models and correlate with in vitro hepatic microsomal stability data .

Methodological Considerations

Q. How to design SAR studies for this compound’s derivatives?

  • Core modifications : Synthesize analogs with varied substituents on the 3-methoxyphenyl group (e.g., -Cl, -CF₃) to assess electronic effects .
  • Scaffold hopping : Replace the oxadiazole with 1,2,4-triazole or thiadiazole rings and compare bioactivity .
  • Dose-response analysis : Test derivatives across a 10⁻⁴–10⁻⁸ M range to generate Hill slopes and infer cooperative binding .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

  • Reagent quality : Use freshly distilled POCl₃ for cyclization and store sulfamoyl reagents under argon .
  • Reaction monitoring : Employ in situ FT-IR or LC-MS to detect intermediates and optimize reaction times .
  • Data reporting : Include detailed NMR coupling constants, HPLC gradients, and crystallographic data (if available) in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.